methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S2 and its molecular weight is 494.96. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate and its derivatives have been extensively studied for their reactivity and applications in the synthesis of various heterocyclic compounds. A notable study by Corral and Lissavetzky (1984) explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, providing a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's versatility in organic synthesis Corral & Lissavetzky, 1984. Another research by Stephens et al. (1999) contributed to the synthesis methodology by detailing the preparation of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, further emphasizing the compound’s role in synthesizing thiophene derivatives with potential applications in pharmaceuticals and materials science Stephens et al., 1999.
Materials Science and Polymer Research
In materials science, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units by Tapia et al. (2010) illustrate the application of thiophene derivatives in creating materials with unique optical and thermal properties. This research highlights the potential of such compounds in the development of advanced materials for electronic and photonic applications Tapia et al., 2010.
Environmental Applications
Moreover, the compound's derivatives have been utilized in environmental science research, such as the study by Bergman and Wachtmeister (1978), which discussed the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution. This work provides insights into the chemical transformations of polychlorinated biphenyls (PCBs), highlighting the environmental relevance of thiophene derivatives in understanding and mitigating the impacts of hazardous organic pollutants Bergman & Wachtmeister, 1978.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities of this compound and developing new useful derivatives.
Mechanism of Action
Target of Action
For instance, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar structures are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S2/c1-29-17-6-4-3-5-16(17)23-19(25)13-24(15-9-7-14(22)8-10-15)32(27,28)18-11-12-31-20(18)21(26)30-2/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIDRDEXKEISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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